N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine
Description
N-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine (CAS: 956185-01-6) is a halogenated pyrazole derivative featuring a pyrazole core substituted with chloro, methyl, and phenyl groups at positions 5, 1, and 3, respectively. The molecule also includes a (3,4-dichlorophenyl)amine moiety linked via a methylene bridge.
Properties
IUPAC Name |
3,4-dichloro-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3/c1-23-17(20)13(16(22-23)11-5-3-2-4-6-11)10-21-12-7-8-14(18)15(19)9-12/h2-9,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIGKZHXOLIBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CNC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate pyrazole derivative. The synthesis typically involves:
Formation of the pyrazole ring through a cyclization reaction.
Introduction of the chloro and methyl groups at the 5-position of the pyrazole ring.
Subsequent reaction with 3,4-dichlorophenylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve:
Large-scale cyclization reactions.
Efficient separation and purification techniques to isolate the desired product.
Quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas with a catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogs
2.1.1. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Structure : Pyrazole ring with a 4-chlorophenyl group at position 3 and a methyl group at position 1.
- Key Differences : Lacks the dichlorophenylamine substituent and methylene bridge present in the target compound.
- Relevance : The absence of the dichlorophenyl group may reduce lipophilicity compared to the target compound. NMR data (δ 6.8–7.4 ppm for aromatic protons) indicate electron-withdrawing effects from the chloro group, which could influence reactivity .
2.1.2. N-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline
- Structure : Similar pyrazole core but replaces the dichlorophenylamine with a trifluoromethyl-substituted aniline.
- Relevance : Fluorinated analogs often exhibit improved metabolic stability, suggesting the target compound’s dichlorophenyl group may be less stable in vivo .
Complex Heterocyclic Derivatives
2.2.1. N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine
- Structure : Indazole-quinazoline hybrid with a 3,4-dichlorophenyl group.
- Key Differences : The extended aromatic system (quinazoline) and methoxy/trifluoromethyl groups enhance π-π stacking and hydrophobic interactions.
- Relevance : The dichlorophenyl group in both compounds may confer similar affinity for hydrophobic binding pockets, but the target compound’s pyrazole core lacks the rigidity of the quinazoline system .
2.2.2. 2-Cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
- Structure: Imidazoquinoline core with a cyclohexyl group and dichlorophenylamine.
- Key Differences: The imidazoquinoline scaffold provides a larger surface area for target engagement compared to the pyrazole-based target compound.
- Relevance: Both compounds share the dichlorophenylamine moiety, which may be critical for interactions with receptors like adenosine A3, as seen in .
Halogen-Substituted Analogs
2.3.1. 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Structure : Difluoromethyl and fluoro substituents on a pyrazole core.
- Key Differences : Fluorine atoms increase electronegativity and may improve blood-brain barrier penetration compared to chlorine.
- Relevance : The target compound’s chloro groups may offer stronger halogen bonding but lower metabolic stability than fluorine .
2.3.2. 1-(5-Chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo-pyrimidine core with dual chloro-substituted phenyl groups.
- Key Differences : The pyrimidine extension adds hydrogen-bonding capacity, which the target compound lacks.
- Relevance : Both compounds exploit chloro-substituted aromatics for hydrophobic interactions, but the pyrimidine may enhance solubility in polar solvents .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazole | 5-Cl, 1-Me, 3-Ph, N-(3,4-Cl₂Ph)CH₂ | ~386.7 (est.) | High lipophilicity, halogen bonding |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Pyrazole | 3-(4-ClPh), 1-Me | 225.66 | Moderate solubility, electron withdrawal |
| N-[(5-Cl-1-Me-3-Ph-pyrazol-4-yl)CH₂]-3-CF₃Ph | Pyrazole | 5-Cl, 1-Me, 3-Ph, N-(3-CF₃Ph)CH₂ | ~395.7 (est.) | Enhanced metabolic stability |
| N-[3-(3,4-Cl₂Ph)-indazol-5-yl]quinazolin-4-amine | Indazole-quinazoline | 3,4-Cl₂Ph, 6,7-OMe, 2-CF₃ | 511.3 | Rigid scaffold, π-π interactions |
Biological Activity
N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.
Synthesis
The compound can be synthesized through various methods, including the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with appropriate amines under controlled conditions. The synthetic route typically involves the formation of intermediates that are subsequently modified to yield the target compound.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | |
| Escherichia coli | 250 µg/mL | |
| Bacillus subtilis | 250 µg/mL | |
| Candida albicans | 250 µg/mL |
These findings suggest that the compound may possess moderate antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds containing similar structural motifs have shown promising results in inhibiting pro-inflammatory cytokines. For example, some derivatives demonstrated IC50 values in the nanomolar range against inflammatory markers such as TNFα and IL-6 in vitro.
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 53 | p38 MAPK |
| Compound B | 820 | IL-6 Production |
| Compound C | 0.004 | p38 MAPK |
These results highlight the potential of this compound as an anti-inflammatory agent .
Anticonvulsant Activity
In addition to antimicrobial and anti-inflammatory effects, some pyrazole derivatives have been evaluated for anticonvulsant activity. The evaluation typically involves testing against maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazol-induced seizures. The results indicate that certain derivatives exhibit significant anticonvulsant properties, suggesting a potential therapeutic application in epilepsy treatment.
Case Studies
Several studies have been conducted to investigate the biological activity of pyrazole derivatives:
- Study on Antimicrobial Properties : A study published in MDPI evaluated various pyrazole derivatives against common bacterial strains. The results showed that modifications to the pyrazole ring significantly influenced antimicrobial potency .
- Inflammation Model Testing : Another study focused on the anti-inflammatory effects of pyrazole compounds in a murine model of inflammation. The compounds were administered prior to inducing inflammation, resulting in reduced levels of inflammatory cytokines .
- Anticonvulsant Screening : A recent investigation assessed the anticonvulsant activity of synthesized pyrazole derivatives using established seizure models. The findings suggested that certain structural modifications enhanced their efficacy against seizures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine?
- Methodology : The compound can be synthesized via multi-step processes involving condensation reactions, alkylation, and halogenation. A common approach involves:
Core pyrazole formation : Reacting substituted phenylhydrazines with β-keto esters or nitriles under acidic conditions to form the pyrazole ring.
Functionalization : Introducing the chloro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
Amine linkage : Coupling the pyrazole intermediate with 3,4-dichloroaniline using reductive amination or Buchwald-Hartwig catalysis .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like imine tautomers, which can complicate purification .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.8 ppm for methylene bridges) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and refine using SHELXL .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Root Cause Analysis :
- Tautomerism : The pyrazole ring’s amine/imine tautomerism (e.g., 50:50 ratio observed in similar compounds) can lead to variable binding affinities .
- Solubility Effects : Poor aqueous solubility may skew in vitro assays; use co-solvents like DMSO ≤0.1% or employ nanoformulations.
- Mitigation :
- Computational Modeling : Perform DFT calculations to predict dominant tautomers and dock them against target proteins (e.g., kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies between enzymatic and cellular assays .
Q. How can computational tools optimize reaction pathways for novel derivatives?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian09) to explore intermediates and transition states for key steps like amination or halogenation .
- Machine Learning : Train models on PubChem datasets to predict reaction yields or regioselectivity for substituent additions .
- Case Study : ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce trial-and-error synthesis cycles by 60% .
Q. What crystallographic challenges arise during structural refinement of this compound?
- Challenges :
- Disorder in Halogen Substituents : Chlorine atoms may exhibit positional disorder; use SHELXL’s PART instruction to model alternative positions .
- Thermal Motion : High anisotropy in methyl groups can be addressed with TLS (Translation-Libration-Screw) refinement in WinGX .
- Best Practices :
- Collect data at low temperature (100 K) to reduce thermal noise.
- Validate refinement with Rint < 0.05 and CCDC deposition (e.g., CIF file cross-checking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
